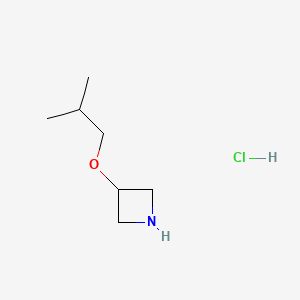

3-(2-Methylpropoxy)azetidine hydrochloride

Description

3-(2-Methylpropoxy)azetidine hydrochloride is a small-molecule azetidine derivative characterized by a 2-methylpropoxy (isobutoxy) substituent at the 3-position of the azetidine ring, coupled with a hydrochloride counterion. Azetidines, four-membered nitrogen-containing heterocycles, are valued in medicinal chemistry for their conformational rigidity, which enhances binding affinity to biological targets such as neurotransmitter receptors and enzymes.

Properties

IUPAC Name |

3-(2-methylpropoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVVLPMWPWLLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309207-99-5 | |

| Record name | 3-(2-methylpropoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)azetidine hydrochloride typically involves the alkylation of azetidine with 2-methylpropyl halides under basic conditions. One common method includes the reaction of azetidine with 2-methylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(2-Methylpropoxy)azetidine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of azetidine oxides.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine compounds.

Scientific Research Applications

3-(2-Methylpropoxy)azetidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 3-(2-Methylpropoxy)azetidine hydrochloride with related azetidine derivatives:

Key Observations :

- Substituent Bulk : The 2-methylpropoxy group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., isopropoxy) . This may reduce binding to compact active sites but improve selectivity.

- Lipophilicity: Aromatic (e.g., 3-methylphenoxy) and halogenated (e.g., 4-chlorophenoxy) analogs exhibit higher lipophilicity, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorinated derivatives (e.g., 3-(difluoromethyl)azetidine HCl) resist oxidative metabolism, improving pharmacokinetic profiles .

Pharmacological and Functional Comparisons

a) Neuroprotective Activity

- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl (): Demonstrated significant attenuation of NLRP3 inflammasome activation in microglial cells (IC₅₀ ~10 µM) and protection against MPP⁺-induced mitochondrial dysfunction in SH-SY5Y neurons . The naphthyl-propoxy group enhances hydrophobic interactions with inflammatory targets.

- 3-(2-Methylpropoxy)azetidine HCl: No direct data, but its bulky substituent may limit access to polar binding pockets compared to naphthyl-containing analogs.

b) Serotonin Reuptake Inhibition

- 3-(4-Bromo-2,5-dimethoxyphenyl)azetidine HCl (): Exhibited selective serotonin reuptake inhibition (Ki ~50 nM) due to its electron-rich aromatic system .

- 3-(2-Methylpropoxy)azetidine HCl : Likely lacks comparable affinity due to the absence of aromatic π-π stacking motifs.

c) Cholinergic Activity

- Encenicline HCl (): A potent α7 nAChR agonist (EC₅₀ ~0.3 µM) with a benzo[b]thiophene scaffold. Substituents like chlorine and quinuclidine enhance receptor specificity .

- 3-(2-Methylpropoxy)azetidine HCl : The azetidine core may mimic acetylcholine’s quaternary ammonium group, but the lack of aromaticity limits cholinergic activity.

Biological Activity

3-(2-Methylpropoxy)azetidine hydrochloride is a derivative of azetidine, a four-membered nitrogen-containing heterocyclic compound. This compound has garnered attention for its significant biological activities, particularly its neuroprotective effects. This article reviews the biological activity of 3-(2-Methylpropoxy)azetidine hydrochloride, focusing on its mechanisms of action, applications, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅NO·HCl

- Key Features : The presence of the 2-methylpropoxy group enhances its chemical properties and biological activity compared to other azetidine derivatives.

Research indicates that 3-(2-Methylpropoxy)azetidine hydrochloride exhibits neuroprotective properties through several biochemical pathways:

- Caspase-3 Modulation : It significantly reduces hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells, suggesting a role in apoptosis inhibition during ischemic conditions.

- Inflammatory Response : The compound appears to modulate inflammatory mediators, potentially reducing brain edema and neurological deficits following ischemia/reperfusion (I/R) injury .

- Oxidative Stress Reduction : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .

Neuroprotective Effects

Studies have demonstrated that 3-(2-Methylpropoxy)azetidine hydrochloride can protect against I/R injury in mouse models. Key findings include:

- Reduction of Apoptotic Damage : The compound significantly improved neurological outcomes by inhibiting apoptotic pathways and enhancing mitochondrial function .

- Inflammation and Oxidative Stress : It effectively reduced I/R-induced inflammation and oxidative stress markers, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Applications

The unique properties of 3-(2-Methylpropoxy)azetidine hydrochloride make it a candidate for various applications:

- Neuroprotection : Its ability to modulate apoptotic pathways positions it as a potential treatment for conditions like stroke or neurodegeneration.

- Peptidomimetic Chemistry : Azetidines are known for their utility as amino acid surrogates in drug design, making this compound relevant in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between 3-(2-Methylpropoxy)azetidine hydrochloride and related azetidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azetidine | Basic four-membered ring structure | Fundamental structure without substituents |

| 3-Methoxyazetidine hydrochloride | Methoxy group substitution at position 3 | Different solubility and reactivity |

| Azetidine-3-carboxylic acid derivative | Carboxylic acid functional group | Potentially different biological activity |

| N-Acetylazetidine | Acetamido group at nitrogen position | Variations in pharmacological properties |

The distinct 2-methylpropoxy group in 3-(2-Methylpropoxy)azetidine hydrochloride confers unique reactivity and biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Ischemia/Reperfusion Model : In a mouse model subjected to middle cerebral artery occlusion, administration of the compound resulted in significant improvements in neurological function and reductions in brain edema and apoptosis markers .

- In Vitro Studies : Experiments using BV-2 microglial cells demonstrated that treatment with 3-(2-Methylpropoxy)azetidine hydrochloride led to decreased levels of inflammatory cytokines and enhanced antioxidant enzyme activities, supporting its role as an anti-inflammatory agent.

Q & A

Q. Table 1: Key Safety Parameters

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | 2–8°C | |

| Respiratory Protection | NIOSH P95 or OV/AG/P99 filters | |

| Spill Cleanup | Inert absorbents + sealed disposal |

How can researchers confirm the structural integrity of 3-(2-Methylpropoxy)azetidine hydrochloride after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the azetidine ring’s proton environment and substituent positions. Compare peaks with PubChem data for analogous azetidine derivatives (e.g., 3-(4-Fluorophenoxy)azetidine hydrochloride, InChI:

InChI=1S/C9H10FNO.ClH/c10-7-1-3-8...) . - Mass Spectrometry (MS): Perform high-resolution MS (HRMS) to validate molecular weight (e.g., calculated for CHClNO: 215.1 g/mol).

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the azetidine ring’s strained conformation .

Advanced Research Questions

What synthetic challenges arise in optimizing the yield of 3-(2-Methylpropoxy)azetidine hydrochloride, and how can they be addressed?

Methodological Answer:

- Challenge 1: Ring Strain in Azetidine Synthesis

The four-membered azetidine ring is prone to ring-opening during alkylation. Mitigate this by using low-temperature (-20°C) reactions and slow addition of nucleophiles (e.g., 2-methylpropoxide) . - Challenge 2: Byproduct Formation

Side reactions (e.g., over-alkylation) occur due to the reactive chloride counterion. Employ column chromatography (silica gel, eluent: 9:1 DCM/methanol) for purification . - Reaction Optimization:

Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, irradiate at 100°C for 15 minutes in acetonitrile .

Q. Table 2: Synthetic Optimization Strategies

| Challenge | Solution | Yield Improvement | Source |

|---|---|---|---|

| Ring-opening | Low-temperature alkylation | 15–20% | |

| Byproduct removal | Gradient column chromatography | >95% purity |

How does the 2-methylpropoxy substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Donating Effects: The 2-methylpropoxy group increases electron density on the azetidine ring, enhancing binding to hydrophobic enzyme pockets (e.g., kinase targets). Compare with fluorinated analogs (e.g., 3-(4-Fluorophenoxy)azetidine hydrochloride) to assess electronic effects .

- Steric Hindrance: The branched methyl group reduces rotational freedom, stabilizing ligand-receptor interactions. Use molecular docking simulations (AutoDock Vina) to predict binding poses .

- Pharmacokinetic Impact:

What analytical techniques are critical for resolving contradictions in reported biological data for azetidine derivatives?

Methodological Answer:

- Contradiction Example: Discrepancies in IC values for kinase inhibition.

- Dose-Response Validation: Repeat assays using standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .

- Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

- Impurity Analysis: Use HPLC-UV (C18 column, 254 nm) to rule out interference from synthesis byproducts (>98% purity threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.